2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxy-6-hydroxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and catalysts .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and antimicrobial properties.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other chemical intermediates and materials
Mechanism of Action
The mechanism of action of 2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group and the phenolic hydroxyl group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the Schiff base moiety can interact with biological macromolecules, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol can be compared with other Schiff bases and related compounds:
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a methyl group instead of a nitro group, leading to different chemical and biological properties.
2-methoxy-6-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Similar to the title compound but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.
2-methoxy-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol:
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-methoxy-6-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-7-2-4-10(14(13)17)9-15-11-5-3-6-12(8-11)16(18)19/h2-9,17H,1H3 |
InChI Key |
AEDDSSTZUKYNIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.